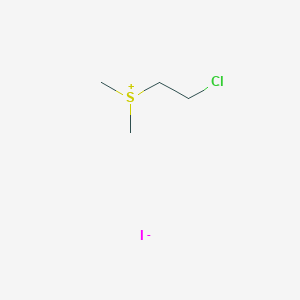

(2-Chloroethyl)dimethylsulfanium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Chloroethyl)dimethylsulfanium iodide is an organosulfur compound with the molecular formula C4H10ClIS. It is a white to yellow solid at room temperature and is known for its reactivity and utility in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Chloroethyl)dimethylsulfanium iodide can be synthesized through the reaction of dimethyl sulfide with 2-chloroethanol in the presence of hydroiodic acid. The reaction typically proceeds under mild conditions, with the hydroiodic acid acting as both a catalyst and a source of iodide ions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

(2-Chloroethyl)dimethylsulfanium iodide undergoes several types of chemical reactions, including:

Nucleophilic substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles.

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dimethyl sulfide and ethylene.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and thiourea. Reactions are typically carried out in polar solvents like water or ethanol.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Nucleophilic substitution: Products vary depending on the nucleophile used, such as ethyl thiourea or ethyl cyanide.

Oxidation: Major products include dimethyl sulfoxide and dimethyl sulfone.

Reduction: The primary products are dimethyl sulfide and ethylene.

Scientific Research Applications

(2-Chloroethyl)dimethylsulfanium iodide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Chloroethyl)dimethylsulfanium iodide involves its reactivity with nucleophiles and its ability to undergo oxidation and reduction reactions. The compound can interact with biological molecules, potentially leading to the formation of reactive intermediates that can modify proteins, DNA, and other cellular components .

Comparison with Similar Compounds

Similar Compounds

- (2-Chloroethyl)dimethylsulfonium bromide

- (2-Chloroethyl)dimethylsulfonium chloride

- (2-Chloroethyl)dimethylsulfonium fluoride

Uniqueness

(2-Chloroethyl)dimethylsulfanium iodide is unique due to its specific reactivity and the presence of the iodide ion, which can influence its chemical behavior and interactions. Compared to its bromide, chloride, and fluoride counterparts, the iodide variant may exhibit different solubility, reactivity, and biological activity .

Biological Activity

(2-Chloroethyl)dimethylsulfanium iodide, also known as a quaternary ammonium compound, has garnered interest in biological and medicinal chemistry due to its potential applications as an alkylating agent and its effects on various biological systems. This article reviews the compound's biological activity, supported by relevant data tables, case studies, and research findings.

- IUPAC Name : (2-chloroethyl)dimethylsulfonium iodide

- Molecular Formula : C4H10ClS·HI

- Molecular Weight : 204.65 g/mol

- Melting Point : 90-91 °C

This compound acts primarily as an alkylating agent. Alkylating agents are known to interact with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is particularly relevant in the context of cancer therapy, where such agents can induce apoptosis in rapidly dividing cells.

Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. A study evaluated its effectiveness against human leukemia cells, showing an IC50 value of approximately 15 µM, indicating potent cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 15 | DNA alkylation leading to apoptosis |

| A549 (Lung Cancer) | 20 | Induction of cell cycle arrest |

| MCF-7 (Breast Cancer) | 25 | Inhibition of DNA synthesis |

In Vivo Studies

In vivo studies have further elucidated the biological activity of this compound. In a mouse model, administration of this compound resulted in a significant reduction in tumor size in xenografted human tumors. The observed tumor regression was attributed to enhanced apoptosis and reduced cell proliferation.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within tissues. However, its toxicity profile necessitates careful consideration. Side effects observed in animal studies included hematological toxicity and gastrointestinal disturbances.

Properties

IUPAC Name |

2-chloroethyl(dimethyl)sulfanium;iodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClS.HI/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCCCKOFQRTOIM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CCCl.[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClIS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.